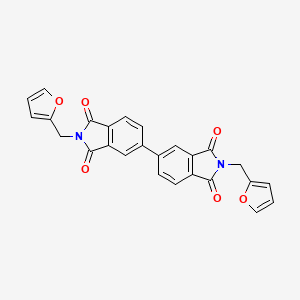![molecular formula C17H15Cl3N2O3 B4744665 3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide](/img/structure/B4744665.png)
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide
Vue d'ensemble
Description
3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide is a synthetic organic compound known for its diverse applications in various scientific fields. It is characterized by its complex molecular structure, which includes a chlorinated benzohydrazide moiety and a dichlorophenoxybutanoyl group. This compound is often studied for its potential biological activities and its role in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide typically involves the following steps:
Formation of the dichlorophenoxybutanoyl intermediate: This step involves the reaction of 2,4-dichlorophenol with butanoyl chloride in the presence of a base such as pyridine to form 4-(2,4-dichlorophenoxy)butanoyl chloride.
Coupling with benzohydrazide: The intermediate is then reacted with 3-chlorobenzohydrazide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control, mixing, and purification ensures consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: The chlorinated aromatic rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various hydrazine derivatives.
Applications De Recherche Scientifique
3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]-1-benzothiophene-2-carbohydrazide
- 4-(2,4-dichlorophenoxy)butanoic acid
- 3-chlorobenzohydrazide
Uniqueness
Compared to similar compounds, 3-chloro-N’-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxybutanoyl moiety, in particular, is responsible for its enhanced biological activity and potential therapeutic applications.
Propriétés
IUPAC Name |
3-chloro-N'-[4-(2,4-dichlorophenoxy)butanoyl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl3N2O3/c18-12-4-1-3-11(9-12)17(24)22-21-16(23)5-2-8-25-15-7-6-13(19)10-14(15)20/h1,3-4,6-7,9-10H,2,5,8H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYAWUZAZYMIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744582.png)

![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4744618.png)

![1-[3-(2-tert-butylphenoxy)propyl]piperidine](/img/structure/B4744635.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B4744644.png)


![2-({8-CHLORO-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)-N-(3,5-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B4744657.png)
![1-METHYL-5-[(2-PYRIDYLAMINO)CARBONYL]-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4744660.png)
![2,9-di-tert-butyl[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B4744672.png)
![N-{3-CARBAMOYL-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-9H-XANTHENE-9-CARBOXAMIDE](/img/structure/B4744678.png)
![N-(3-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B4744681.png)
![N-(3-chloro-4-methoxyphenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B4744688.png)
